molecular formula C15H21NO3 B14744478 2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)- CAS No. 368-19-4

2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-

Cat. No.: B14744478
CAS No.: 368-19-4
M. Wt: 263.33 g/mol
InChI Key: KWDFWSRTWRWCPS-UWVGGRQHSA-N
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Description

2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)- is a complex organic compound with the molecular formula C15H23NO5. This compound is known for its unique structure, which includes a piperidinedione ring and a substituted cyclohexylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)- typically involves the reaction of 2,6-piperidinedione with 3,5-dimethyl-2-oxocyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid or base catalyst in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Properties

CAS No.

368-19-4

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

4-[2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexylidene]ethyl]piperidine-2,6-dione

InChI

InChI=1S/C15H21NO3/c1-9-5-10(2)15(19)12(6-9)4-3-11-7-13(17)16-14(18)8-11/h4,9-11H,3,5-8H2,1-2H3,(H,16,17,18)/t9-,10-/m0/s1

InChI Key

KWDFWSRTWRWCPS-UWVGGRQHSA-N

Isomeric SMILES

C[C@H]1C[C@@H](C(=O)C(=CCC2CC(=O)NC(=O)C2)C1)C

Canonical SMILES

CC1CC(C(=O)C(=CCC2CC(=O)NC(=O)C2)C1)C

Origin of Product

United States

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